
(3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The InChI code for this compound is1S/C17H16ClN3O/c18-13-7-8-15-14 (11-13)16 (12-5-2-1-3-6-12)21-17 (20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2, (H,19,20,21) .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The presence of a chloro-phenylquinazolinyl moiety can contribute to the compound’s ability to inhibit cancer cell growth. Research suggests that certain quinazolinone derivatives exhibit significant in vivo antitumor activity against various cancer cell lines . These compounds may act on specific pathways or receptors in cancer cells, leading to apoptosis or inhibition of proliferation.
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of quinazolinone derivatives are well-documented. They can function as potent agents against a range of bacterial and fungal strains. This is attributed to their ability to interfere with the cell wall synthesis of the microbes or inhibit critical enzymes required for their survival .
Anticonvulsant Properties
Quinazolinone compounds have shown promise as anticonvulsants. They may enhance the activity of GABA_A receptors, which are responsible for inhibiting overexcited neural pathways that can lead to seizures . This application is particularly relevant in the development of new treatments for epilepsy and other seizure disorders.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinone derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, possibly by inhibiting the production of pro-inflammatory cytokines or through the suppression of inflammatory cell signaling pathways .
Antimalarial Activity
Quinazolinones have been explored for their antimalarial effects. They may target the life cycle of the malaria parasite, Plasmodium falciparum, and could provide a structural framework for the development of new antimalarial drugs .
Antihypertensive and Antihistaminic Activities
Some quinazolinone derivatives are found to have antihypertensive and antihistaminic activities. They can potentially lower blood pressure by acting on vascular smooth muscles or serve as antihistamines with minimal sedation, which is beneficial for treating allergies without causing drowsiness .
Sedative and Anxiolytic Effects
The sedative properties of quinazolinones make them candidates for the development of anxiolytic drugs. They may exert a calming effect on the central nervous system, which can be harnessed to treat anxiety and related disorders .
Bronchodilatory Action
Quinazolinone derivatives can also act as bronchodilators, providing relief in conditions like asthma by relaxing constricted air passages and improving airflow to the lungs .
Eigenschaften
IUPAC Name |
[3-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOLIKSTOIANPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-(2-methoxyphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2753015.png)
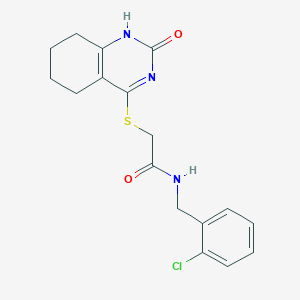
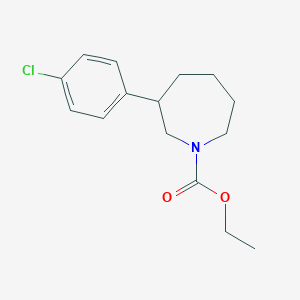
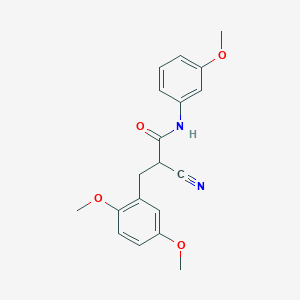
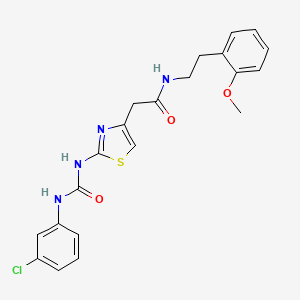
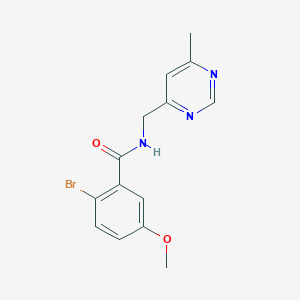
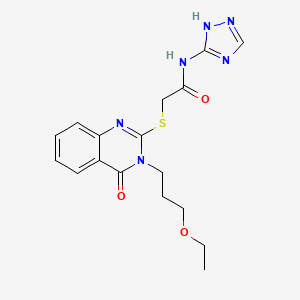
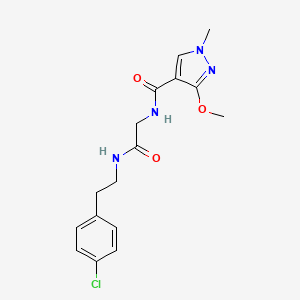
![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)
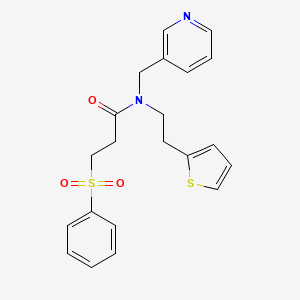
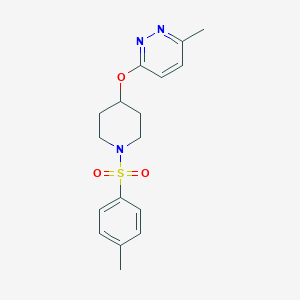
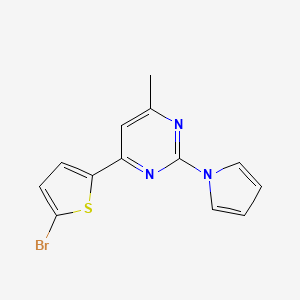
![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)
